rac-(4R,6R)-4-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride
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Overview
Description
The compound “rac-(4R,6R)-4-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including hydroxyl, carboxylic acid, and imidazo[4,5-c]pyridine moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(4R,6R)-4-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride” typically involves multi-step organic reactions. Key steps may include:
- Formation of the imidazo[4,5-c]pyridine core through cyclization reactions.
- Introduction of hydroxyl and carboxylic acid groups via functional group transformations.
- Purification and isolation of the racemic mixture.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization may be employed for purification.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carboxylic acid to alcohol.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may vary depending on the specific substituent being introduced.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carboxylic acids would produce alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Potential medicinal applications include its use as a drug candidate for treating various diseases, depending on its biological activity.
Industry
In industrial settings, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-methylpyridine: Shares the pyridine core but lacks the imidazo[4,5-c]pyridine structure.
Imidazo[4,5-c]pyridine-6-carboxylic acid: Similar core structure but different substituents.
Properties
Molecular Formula |
C14H18Cl2N4O4 |
---|---|
Molecular Weight |
377.2 g/mol |
IUPAC Name |
(4S,6S)-4-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C14H16N4O4.2ClH/c1-6-13(20)10(7(4-19)3-15-6)12-11-8(16-5-17-11)2-9(18-12)14(21)22;;/h3,5,9,12,18-20H,2,4H2,1H3,(H,16,17)(H,21,22);2*1H/t9-,12-;;/m0../s1 |
InChI Key |
VZLBCDIUZITMRI-ZUCQERFBSA-N |
Isomeric SMILES |
CC1=NC=C(C(=C1O)[C@H]2C3=C(C[C@H](N2)C(=O)O)NC=N3)CO.Cl.Cl |
Canonical SMILES |
CC1=NC=C(C(=C1O)C2C3=C(CC(N2)C(=O)O)NC=N3)CO.Cl.Cl |
Origin of Product |
United States |
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